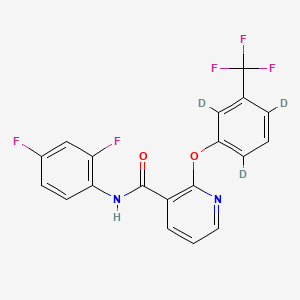

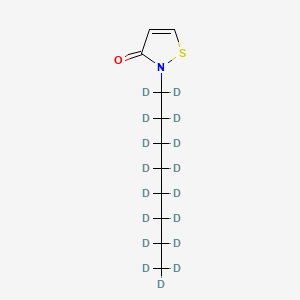

Diflufenican-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

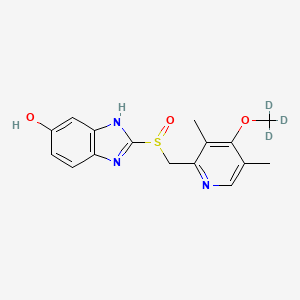

Diflufenican-d3 is a deuterium-labeled derivative of Diflufenican, a selective herbicide used primarily for controlling broad-leaved weeds. The incorporation of deuterium atoms into the molecule enhances its stability and allows for more precise tracking in various scientific studies. Diflufenican itself is known for its effectiveness in agricultural settings, particularly in the management of weeds in cereal crops .

科学的研究の応用

Diflufenican-d3 has a wide range of scientific research applications:

Chemistry: Used as a tracer in studies involving the metabolic pathways of herbicides.

Biology: Helps in understanding the interaction of herbicides with biological systems.

Medicine: Investigated for its potential effects on human health and its role in drug development.

Industry: Utilized in the development of more effective and environmentally friendly herbicides

作用機序

Target of Action

Diflufenican-d3, a derivative of Diflufenican, is primarily targeted towards the phytoene desaturase enzyme . This enzyme plays a crucial role in the carotenoid biosynthesis pathway in plants . This compound is also a selective contact and residual herbicide mainly for cereals, absorbed principally by the shoots of germinating seedlings .

Mode of Action

This compound interacts with its target, the phytoene desaturase enzyme, by inhibiting its function . This inhibition results in an increased production of phytoene, a key compound in the carotenoid biosynthesis pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carotenoid biosynthesis pathway . By inhibiting the phytoene desaturase enzyme, this compound disrupts the normal function of this pathway, leading to an accumulation of phytoene . This can have downstream effects on the production of other carotenoids, which are important for various plant functions.

Pharmacokinetics

It’s known that this compound is a selective contact and residual herbicide, suggesting that it is absorbed by the plant tissues and remains active for a period of time

Result of Action

The primary molecular effect of this compound’s action is the increased production of phytoene in plant cells . This occurs as a result of the inhibition of the phytoene desaturase enzyme, disrupting the normal carotenoid biosynthesis pathway . On a cellular level, this can affect various functions that rely on carotenoids, potentially leading to changes in plant growth and development.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, rainfall timing and intensity have been shown to influence the crop response to this compound . Additionally, the compound has been found to be effective as an integrated weed management strategy for multiple-herbicide resistant waterhemp, suggesting that its efficacy can vary depending on the specific weed species present .

Safety and Hazards

将来の方向性

Diflufenican, the non-deuterium labeled version, is being introduced as a new herbicide for North America under the brand name Convintro . It aims to tackle two of the most prolific weeds facing farmers today – waterhemp and Palmer Amaranth . This suggests potential future directions for Diflufenican-d3 in similar applications, although specific details are not available in the retrieved sources.

生化学分析

Biochemical Properties

Diflufenican-d3 plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, significantly influencing their functions . For instance, this compound has been found to inhibit the enzyme phytoene desaturase, leading to an increased production of phytoene in carrot cell cultures . This interaction demonstrates the compound’s ability to modulate enzyme activity and influence biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In carrot cell cultures, the presence of this compound in the culture medium led to a significant increase in phytoene levels, without altering cell growth . This indicates that this compound can influence cell function and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. As mentioned earlier, this compound inhibits the enzyme phytoene desaturase, leading to an increased production of phytoene . This suggests that this compound exerts its effects at the molecular level through enzyme inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in carrot cell cultures, the presence of this compound led to a 493-fold increase in phytoene levels after 7 days of treatment . This indicates that this compound has long-term effects on cellular function.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Diflufenican-d3 involves the deuteration of DiflufenicanThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve high yields and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its chemical composition and isotopic purity .

化学反応の分析

Types of Reactions: Diflufenican-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The aromatic rings in this compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diflufenican oxides, while substitution reactions can produce halogenated derivatives .

類似化合物との比較

Diflufenican-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in studies. Similar compounds include:

Diflufenican: The non-deuterated form, widely used as a herbicide.

Flufenacet: Another herbicide with a similar mode of action but different chemical structure.

Metribuzin: A herbicide that also targets carotenoid biosynthesis but has a different chemical composition .

This compound stands out due to its isotopic labeling, making it a valuable tool in scientific research for tracking and studying the behavior of herbicides in various environments.

特性

IUPAC Name |

N-(2,4-difluorophenyl)-2-[2,4,6-trideuterio-3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)/i3D,4D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEHFWKAOXOVJD-HOKOUOGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1C(F)(F)F)[2H])OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F5N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

![2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide](/img/structure/B562919.png)

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)